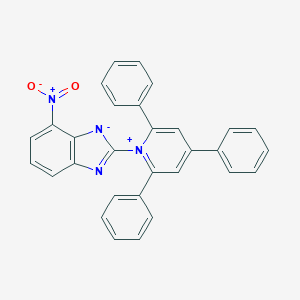
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is a complex organic compound with a unique structure that combines a benzimidazole core with a nitro group and a triphenylpyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzimidazole and 2,4,6-triphenylpyridine. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is also essential to obtain high-quality products.
化学反应分析
Types of Reactions
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
作用机制
The mechanism of action of 4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-nitrobenzimidazole: A simpler analog with a nitro group on the benzimidazole ring.
2-(2,4,6-triphenylpyridin-1-yl)benzimidazole: Lacks the nitro group but has a similar core structure.
4-nitro-1H-benzimidazole: A simpler compound with only a nitro group on the benzimidazole ring.
Uniqueness
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide is unique due to the combination of the nitro group and the triphenylpyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
属性
分子式 |
C30H20N4O2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
4-nitro-2-(2,4,6-triphenylpyridin-1-ium-1-yl)benzimidazol-3-ide |
InChI |
InChI=1S/C30H20N4O2/c35-34(36)26-18-10-17-25-29(26)32-30(31-25)33-27(22-13-6-2-7-14-22)19-24(21-11-4-1-5-12-21)20-28(33)23-15-8-3-9-16-23/h1-20H |
InChI 键 |
CUFCOPASAWPCRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=NC5=C([N-]4)C(=CC=C5)[N+](=O)[O-])C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289419.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289423.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-[6-tert-butyl-3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B289429.png)
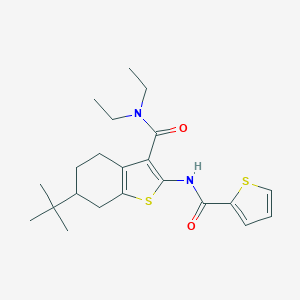
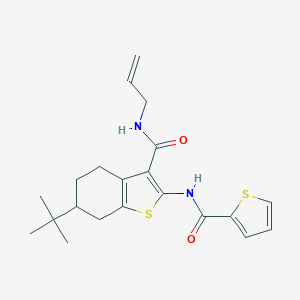
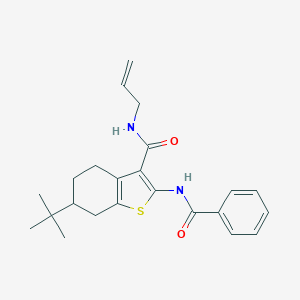
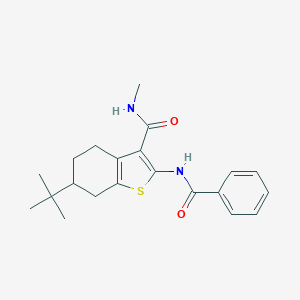
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
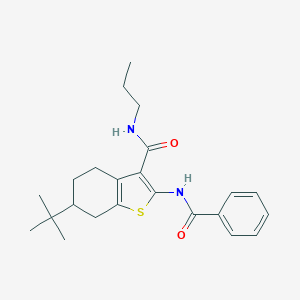
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
